3-(dimethylamino)-N-phenylbenzenesulfonamide
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Overview
Description
3-(Dimethylamino)-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a dimethylamino group attached to the benzene ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-phenylbenzenesulfonamide typically involves the reaction of N-phenylbenzenesulfonamide with dimethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydrogen atom on the amine group with the dimethylamino group. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the dimethylamino group into other compounds.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure, which is known for antimicrobial activity.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-phenylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to antimicrobial effects, as the enzymes targeted are often essential for the survival of microorganisms.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzenesulfonamide: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
3-(Methylamino)-N-phenylbenzenesulfonamide: Contains a methylamino group instead of a dimethylamino group, which can affect its solubility and reactivity.
3-(Dimethylamino)-N-methylbenzenesulfonamide: Features a methyl group on the benzene ring, altering its steric and electronic properties.
Uniqueness
3-(Dimethylamino)-N-phenylbenzenesulfonamide is unique due to the presence of the dimethylamino group, which enhances its nucleophilicity and can influence its interaction with biological targets. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-(dimethylamino)-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-16(2)13-9-6-10-14(11-13)19(17,18)15-12-7-4-3-5-8-12/h3-11,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFAVKDBBKGLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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